molecular formula C26H21FO7 B1143017 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose CAS No. 171721-00-9

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

Cat. No.: B1143017
CAS No.: 171721-00-9
M. Wt: 464.44
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a synthetic organic compound with the molecular formula C26H21FO7. It is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of benzoyl groups and a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various nucleoside derivatives, which have applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically involves multiple steps starting from arabinofuranose or its derivatives. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: Free hydroxyl groups are obtained after hydrolysis.

    Oxidation/Reduction Products: Oxidized or reduced forms of the compound.

Scientific Research Applications

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies.

    Biological Studies: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is unique due to its specific stereochemistry and the presence of both benzoyl and fluorine groups. This combination makes it a valuable intermediate for synthesizing nucleoside analogs with specific biological activities .

Biological Activity

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose (commonly referred to as 2-deoxy-2-fluoro-arabinofuranose) is a chemically modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This compound is structurally characterized by the presence of a benzoyl group at the 1, 3, and 5 positions of the arabinofuranose sugar moiety, along with a fluorine substitution at the 2 position, which enhances its stability and bioactivity.

  • Molecular Formula : C26H21FO7
  • Molecular Weight : 465.44 g/mol
  • Purity : >98% (GC)

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to act as a substrate for RNase H, an enzyme critical in the mechanism of action for various antiviral therapies. Specifically, it has been linked to:

  • Inhibition of HIV : The compound has demonstrated effectiveness against both HIV-1 and HIV-2 strains. Studies have shown that it can reduce viral load in infected cells by interfering with viral replication processes .
  • Hepatitis Treatment : There is evidence supporting its use in treating hepatitis B and C infections due to its ability to inhibit viral replication .

Antiproliferative Effects

In addition to its antiviral activity, this compound has also shown promise in inhibiting abnormal cellular proliferation:

  • Cancer Research : Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with nucleic acid synthesis pathways, leading to apoptosis in malignant cells .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Benzoylation : The arabinofuranose is treated with benzoyl chloride in the presence of a base.
  • Fluorination : The introduction of the fluorine atom at the 2 position enhances the compound's stability and biological activity.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry .

Study on Antiviral Properties

A study published in Nucleic Acids Research demonstrated that oligonucleotides incorporating 2-deoxy-2-fluoro-arabinonucleosides showed enhanced binding affinity to RNA targets and improved RNase H activity compared to their deoxynucleoside counterparts. This suggests that modifications like those present in this compound could be crucial for developing effective antiviral therapies .

Cancer Cell Line Inhibition

In vitro studies have indicated that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapeutics .

Data Table: Biological Activities

Activity TypeTarget Virus/Cancer TypeMechanism of ActionReference
AntiviralHIVInhibition of viral replication
AntiviralHepatitis B & CInterference with nucleic acid synthesis
AntiproliferativeCancer (various types)Induction of apoptosis via nucleic acid interference

Properties

IUPAC Name

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHVPNLVYCSAN-MSZDEVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?

A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.

Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?

A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.

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